![molecular formula C20H21NO7S2 B2809840 乙酸3-[(3,4,5-三甲氧基苯基)磺酰]-1-苯并噻吩-2-羧酸乙酯 CAS No. 932354-21-7](/img/structure/B2809840.png)

乙酸3-[(3,4,5-三甲氧基苯基)磺酰]-1-苯并噻吩-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

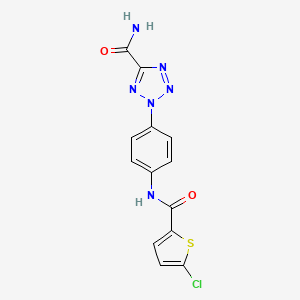

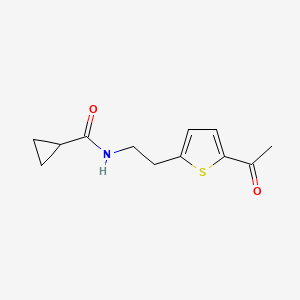

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound. The trimethoxyphenyl (TMP) group in its structure serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .科学研究应用

合成和化学性质

- 重排和合成技术: 研究表明,苯并噻吩衍生物通过各种化学反应,包括重排和偶氮偶联程序,表现出合成多功能性,从而产生新的三环结构。这种合成途径对于开发在药物发现和材料科学中具有潜在应用的新化合物至关重要(Klimas 等,2016)。

生物活性

- 抗菌和抗炎剂: 苯并噻吩衍生物已被合成并评估其抗菌和抗炎活性。这些研究表明,对苯并噻吩骨架的修饰可以产生具有显着生物活性的化合物,可以进一步探索其治疗应用(Narayana 等,2006)。

- 抗癌潜力: 新型噻吩和苯并噻吩衍生物对各种肿瘤细胞系表现出有希望的抗癌活性,突出了苯并噻吩骨架在肿瘤学中的潜力。此类衍生物的设计和合成是开发新型抗癌疗法至关重要的一步(Mohareb 等,2016)。

材料科学及其他应用

- 液晶合成: 利用苯并噻吩衍生物开发液晶材料表明了这些化合物在先进材料科学中的重要性。此类材料在显示器和其他电子设备中具有潜在应用,可以利用其独特的性能(Haristoy 等,2000)。

作用机制

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can interact with their targets to inhibit their function . For instance, they can inhibit tubulin polymerization, which is crucial for cell division .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

Natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects , indicating that this compound may also have similar effects.

Action Environment

The efficacy of similar compounds can be influenced by various factors, including the physiological environment and the presence of other compounds .

生化分析

Biochemical Properties

The trimethoxyphenyl (TMP) group in Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Cellular Effects

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Molecular Mechanism

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

属性

IUPAC Name |

ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNPTCCULKPYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)

![[(2,3-Difluorophenyl)methyl][(1,5-dimethylpyrazol-4-yl)methyl]amine](/img/structure/B2809764.png)

![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethylphenyl)-4-fluorobenzamide](/img/structure/B2809765.png)

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)

![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809776.png)

![N'-[(Ethoxycarbonyl)oxy]-2-(pyridin-4-yl)ethanimidamide](/img/structure/B2809778.png)